molecular formula C20H25F2N3O B5398896 3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine

3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine

カタログ番号 B5398896
分子量: 361.4 g/mol
InChIキー: CSDZDHAAOXXHQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DFP-10825 and is a piperidine derivative that has been synthesized for research purposes.

作用機序

DFP-10825 acts as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, DFP-10825 increases the concentration of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling. This increase in dopamine signaling has been shown to have a significant impact on various physiological and biochemical processes, including mood, motivation, and reward.
Biochemical and Physiological Effects:
The use of DFP-10825 has been shown to have various biochemical and physiological effects. One of the primary effects of DFP-10825 is the increase in dopamine signaling, which has been linked to improvements in mood, motivation, and reward. Additionally, DFP-10825 has been shown to have a significant impact on the regulation of dopamine release in the brain, which has implications for the treatment of various neurological disorders.

実験室実験の利点と制限

DFP-10825 has several advantages for use in lab experiments. One of the primary advantages is its selectivity for DAT, which makes it an ideal tool for studying the function of this transporter. Additionally, DFP-10825 has a high affinity for DAT, which allows for the detection of small changes in dopamine signaling. However, DFP-10825 also has several limitations, including its potential toxicity and the need for specialized equipment for its synthesis and analysis.

将来の方向性

There are several future directions for the use of DFP-10825 in scientific research. One of the primary directions is the development of new drugs for the treatment of neurological disorders, including Parkinson's disease and ADHD. Additionally, DFP-10825 can be used to study the role of DAT in various physiological and biochemical processes, which has implications for the development of new therapies for these disorders. Finally, the development of new synthesis methods and analytical techniques for DFP-10825 can lead to the discovery of new compounds with improved selectivity and efficacy.

合成法

DFP-10825 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process begins with the reaction between 2,6-difluorobenzyl chloride and 1-propyl-1H-pyrazole-5-carboxylic acid, which results in the formation of 2-(2,6-difluorophenyl)ethyl-1-propyl-1H-pyrazole-5-carboxylic acid. This intermediate product is then converted into the final product, DFP-10825, through a series of chemical reactions, including the reaction with piperidine and the subsequent removal of the protecting group.

科学的研究の応用

DFP-10825 has been extensively used in scientific research for various applications. One of the primary applications of DFP-10825 is in the field of neuroscience, where it has been used to study the role of the dopamine transporter (DAT) in the brain. DFP-10825 acts as a selective inhibitor of DAT, which makes it an ideal tool for studying the function of this transporter. Additionally, DFP-10825 has been used in the development of new drugs for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

特性

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(2-propylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O/c1-2-12-25-19(10-11-23-25)20(26)24-13-4-5-15(14-24)8-9-16-17(21)6-3-7-18(16)22/h3,6-7,10-11,15H,2,4-5,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDZDHAAOXXHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。